

An In-depth Technical Guide to (4-Chlorophenyl)(morpholino)methanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(4-Chlorophenyl)(morpholino)methanone
Cat. No.:	B091582

[Get Quote](#)

CAS Number: 19202-04-1

Introduction

(4-Chlorophenyl)(morpholino)methanone, registered under CAS number 19202-04-1, is a synthetic organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis.^{[1][2]} Structurally, it comprises a 4-chlorophenyl group linked to a morpholine ring via a carbonyl bridge. This unique combination of a halogenated aromatic ring and a saturated heterocyclic morpholine moiety makes it a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications.^{[3][4]} This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, its applications in research and drug development, and essential safety information for laboratory professionals.

Chemical and Physical Properties

(4-Chlorophenyl)(morpholino)methanone, also known by its synonym N-(4-Chlorobenzoyl)morpholine, possesses a well-defined set of physicochemical properties that are critical for its handling, storage, and application in synthetic chemistry.^[5]

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₂ ClNO ₂	[1]
Molecular Weight	225.67 g/mol	[1]
Melting Point	76 °C	
Boiling Point	382.4±37.0 °C	
Density	1.271 g/cm ³	[2]
Appearance	Off-white solid	[6]
Solubility	Soluble in dichloromethane	[6] [7]

Synthesis of (4-Chlorophenyl)(morpholino)methanone

The synthesis of **(4-Chlorophenyl)(morpholino)methanone** is typically achieved through a standard amidation reaction between 4-chlorobenzoyl chloride and morpholine in the presence of a base to neutralize the hydrochloric acid byproduct.[\[6\]](#)[\[7\]](#) This method is robust, high-yielding, and readily scalable in a laboratory setting.

Reaction Scheme

Caption: General reaction scheme for the synthesis of **(4-Chlorophenyl)(morpholino)methanone**.

Detailed Experimental Protocol

Materials:

- 4-Chlorobenzoyl chloride (1.0 eq)
- Morpholine (1.1 eq)
- Triethylamine (1.2 eq)
- Anhydrous Dichloromethane (DCM)

- Deionized water
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- To a solution of morpholine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask, add a solution of 4-chlorobenzoyl chloride (1.0 equivalent) in DCM dropwise at 0 °C (ice bath).[\[7\]](#)
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[\[7\]](#)
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with deionized water.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
- Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.[\[7\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[\[7\]](#)
- The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure **(4-Chlorophenyl)(morpholino)methanone**.[\[7\]](#)

Spectroscopic Characterization

The identity and purity of the synthesized **(4-Chlorophenyl)(morpholino)methanone** can be confirmed using various spectroscopic techniques.

Spectroscopic Data	Chemical Shifts (δ ppm)
¹ H NMR (400 MHz, CDCl ₃)	7.45 – 7.32 (m, 4H), 3.95 – 3.30 (m, 8H)
¹³ C NMR (101 MHz, CDCl ₃)	169.4, 136.0, 133.6, 128.9, 128.7, 66.8, 48.2, 42.7

Applications in Research and Drug Development

(4-Chlorophenyl)(morpholino)methanone is not typically an end-product with direct biological applications. Instead, its value lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential pharmacological activities. The morpholine moiety is a well-recognized "privileged" structure in medicinal chemistry, known to improve aqueous solubility and other pharmacokinetic properties of drug candidates.^[8]

Precursor for Bioactive Compounds

Research has demonstrated the use of the (4-chlorophenyl)methanone scaffold in the synthesis of novel compounds with antibacterial activity. For instance, derivatives synthesized from a similar precursor, 4-chloro benzoyl chloride, have shown promising in vitro antibacterial activity against various microorganisms.^[3] In one study, novel (4-chlorophenyl)((1R, 3r, 5S)-3-(phenyl amino)-8-aza-bicyclo[3.2.1]octan-8-yl)methanone derivatives were synthesized and evaluated for their antibacterial properties.^[3]

[Click to download full resolution via product page](#)

Caption: Workflow illustrating the use of **(4-Chlorophenyl)(morpholino)methanone** in drug discovery.

While direct biological studies on **(4-Chlorophenyl)(morpholino)methanone** are limited in publicly available literature, its structural components are present in various pharmacologically active molecules. The 4-chlorophenyl group is a common feature in many drugs, and the

morpholine ring is known to be a key pharmacophore that can impart desirable physicochemical properties.^{[8][9]}

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **(4-Chlorophenyl)(morpholino)methanone**. It is intended for research use only.^[1]

- Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.
- Ventilation: Use only in a well-ventilated area, such as a fume hood.
- Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

In case of exposure, follow standard first-aid procedures and seek medical advice. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

(4-Chlorophenyl)(morpholino)methanone is a valuable and versatile synthetic intermediate in the field of organic and medicinal chemistry. Its straightforward synthesis and the presence of reactive sites for further functionalization make it an important building block for the creation of novel compounds with potential therapeutic applications, particularly in the development of new antibacterial agents. While the biological activity of the compound itself is not extensively documented, its role as a precursor underscores its significance in the drug discovery and development pipeline. Researchers and scientists can utilize the information provided in this guide to safely handle, synthesize, and apply this compound in their research endeavors.

References

- Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl)((1R, 3r, 5S)-3- (phenyl amino) -.
- PubMed Central. (n.d.). Antimicrobial and antiulcer activities of newly synthesized morpholine derivatives containing an azole nucleus.
- PubChem. (n.d.). N-(4-Chlorobenzoyl)morpholine.

- ResearchGate. (n.d.). morpholine antimicrobial activity.
- ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions.
- PubMed Central. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions.
- Semantic Scholar. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- MDPI. (n.d.). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- Google Patents. (n.d.). RU2570898C2 - Method for obtaining n-[2-(morpholin-4-yl)ethyl]-4-chlorobenzamide (versions).
- PubMed Central. (n.d.). Synthesis and Antimicrobial Evaluation of Bis-morpholine Triazine Quaternary Ammonium Salts.
- ResearchGate. (n.d.). A review on pharmacological profile of Morpholine derivatives.
- ScienceScholar. (2022). An updated review on morpholine derivatives with their pharmacological actions.
- ResearchGate. (n.d.). Progress of reaction for continuous formation of N-chloromorpholine....
- PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors.
- MDPI. (n.d.). Special Issue : Advances in the Synthesis of Natural Bioactive Compounds.
- PubMed. (n.d.). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β -O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile.
- PubMed. (2020). Biological Effects of Morphinol-4-lum 4 Methoxyphenyl (Morpholino) Phosphinodithioate and Other Phosphorothioate-Based Hydrogen Sulfide Donors.
- PubMed. (2015). Synthesis of Morphinolino Monomers, Chlorophosphoramidate Monomers, and Solid-Phase Synthesis of Short Morphinolino Oligomers.
- MDPI. (2024). Special Issue “Development and Synthesis of Biologically Active Compounds”.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]
- 3. derpharmacemica.com [derpharmacemica.com]
- 4. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-(4-Chlorobenzoyl)morpholine | C11H12ClNO2 | CID 225452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to (4-Chlorophenyl) (morpholino)methanone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091582#4-chlorophenyl-morpholino-methanone-cas-number-19202-04-1>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com